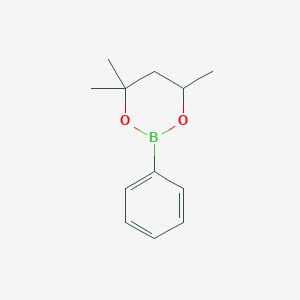

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVGJPLXHEIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550657 | |

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15961-35-0 | |

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane chemical properties

An In-depth Technical Guide to 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

This compound is a heterocyclic organoboron compound that serves as a stable and versatile surrogate for phenylboronic acid. As a crystalline solid, it offers significant advantages in handling, storage, and stoichiometric control compared to its often-hygroscopic and prone-to-decomposition boronic acid counterpart. Its primary utility is found in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, synthesis, and practical applications, with a focus on the underlying principles that govern its reactivity and utility.

Caption: Molecular structure of this compound.

Core Chemical and Physical Properties

The compound's physical state as a stable, white crystalline solid simplifies its handling and accurate measurement, a crucial aspect for reproducible reaction outcomes. This stability contrasts with many boronic acids, which can undergo dehydration to form boroxines, complicating their characterization and reactivity.

| Property | Value |

| CAS Number | 15961-35-0[1][2] |

| Molecular Formula | C₁₂H₁₇BO₂[3] |

| Molecular Weight | 204.08 g/mol [3] |

| Appearance | White solid |

| Melting Point | 93-94 °C[4] |

Synthesis and Purification: A Self-Validating Protocol

The most common and efficient synthesis of this compound involves the condensation reaction between phenylboronic acid and 2-methyl-2,4-pentanediol. The choice of this specific diol is strategic; it imparts the stability and crystallinity that define the final product.

Sources

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a stable cyclic boronic ester. Boronic acids and their derivatives are cornerstone reagents in modern organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The protection of the boronic acid moiety as a dioxaborinane ester enhances its stability, facilitates purification, and improves handling characteristics compared to the free acid. This document details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, characterization methods, and critical safety considerations. It is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this versatile chemical intermediate.

Introduction and Scientific Principles

This compound is a cyclic boronic ester formed from the condensation reaction between phenylboronic acid and 2-methyl-2,4-pentanediol. Phenylboronic acid itself is a versatile reagent, but its propensity to undergo dehydration to form cyclic anhydrides (boroxines) can complicate storage and stoichiometry in sensitive reactions. The conversion to a dioxaborinane ester circumvents this issue.

The selection of 2-methyl-2,4-pentanediol as the protecting diol is strategic. The gem-dimethyl group at the 4-position of the resulting six-membered ring provides steric hindrance that enhances the ester's stability against hydrolysis, yet it can be readily cleaved under specific conditions when the free boronic acid is required for a subsequent reaction. This stability makes the compound an ideal intermediate in multi-step syntheses.[1]

The core of this synthesis is a reversible esterification reaction. To ensure a high yield of the desired product, the equilibrium must be shifted towards the product side. This is achieved by the continuous removal of water, a byproduct of the condensation, typically through azeotropic distillation.

Reaction Mechanism

The synthesis proceeds via a straightforward acid-catalyzed esterification. The phenylboronic acid acts as a Lewis acid, coordinating with the hydroxyl groups of the diol. This is followed by a condensation process, eliminating water and forming the stable six-membered dioxaborinane ring.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed. The key to success is the efficient removal of water.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Equiv. | Notes |

| Phenylboronic Acid | 121.93 | 10.0 g | 82.0 mmol | 1.0 | Must be dry. Air sensitive.[2] |

| 2-Methyl-2,4-pentanediol | 118.17 | 10.7 g (11.6 mL) | 90.5 mmol | 1.1 | Also known as hexylene glycol. |

| Toluene | 92.14 | 150 mL | - | - | Anhydrous grade recommended. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5-10 g | - | - | For drying the organic phase. |

Equipment

-

250 mL three-necked round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor filled with 4 Å molecular sieves

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser and Dean-Stark trap (or molecular sieve setup), a magnetic stir bar, and a stopper. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen) to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.[3]

-

Charging the Flask: To the flask, add phenylboronic acid (10.0 g, 82.0 mmol) and 2-methyl-2,4-pentanediol (11.6 mL, 90.5 mmol). A slight excess of the diol ensures complete consumption of the more valuable boronic acid.

-

Solvent Addition: Add anhydrous toluene (150 mL) to the flask. The toluene serves both as a solvent and as an azeotroping agent to remove the water formed during the reaction.

-

Reaction and Water Removal:

-

Begin vigorous stirring and heat the mixture to reflux (approximately 111 °C for toluene).

-

As the reaction proceeds, water will be produced and will collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 2-4 hours. The reaction is typically complete when water ceases to collect in the trap. The theoretical amount of water to be collected is approximately 2.95 mL (2 * 82.0 mmol).

-

-

Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will have a higher Rf value than the more polar starting materials.

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The reaction mixture should be a clear, homogenous solution. Remove the toluene under reduced pressure using a rotary evaporator.[3]

Purification and Isolation

-

Crude Product: The residue after solvent evaporation is the crude this compound, which may appear as a colorless to pale yellow oil or a waxy solid. For many applications, this crude product is of sufficient purity.

-

Recrystallization (If Necessary): If a higher purity is required, the crude product can be recrystallized.[3]

-

Dissolve the crude solid in a minimum amount of a hot non-polar solvent, such as hexanes or heptane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) will include aromatic protons from the phenyl group (typically in the range of 7.3-7.8 ppm), a multiplet for the CH proton at the 6-position, a multiplet for the CH₂ protons at the 5-position, and singlets for the three methyl groups (two at the 4-position and one at the 6-position).

-

¹³C NMR (in CDCl₃): Signals will correspond to the aromatic carbons, the three distinct aliphatic carbons of the dioxaborinane ring, and the three methyl carbons. The carbon attached to boron (C-B) may show a broad signal.

-

¹¹B NMR (in CDCl₃): A single broad peak is expected, typically in the range of δ 25-35 ppm, which is characteristic of a trigonal boronic ester.[4]

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting materials (boronic acid and diol) around 3200-3400 cm⁻¹ and the appearance of strong B-O stretching bands around 1300-1350 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₂H₁₇BO₂, MW: 204.07 g/mol ) should be observable.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[2][5]

-

Ventilation: All operations should be performed in a well-ventilated fume hood.[5][6]

-

Reagent Hazards:

-

Phenylboronic Acid: Harmful if swallowed and may cause skin and eye irritation.[2] Avoid creating dust.[2]

-

2-Methyl-2,4-pentanediol: Causes serious eye irritation and may cause skin and respiratory irritation.[5]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic solvents and residues should be collected in designated hazardous waste containers.

Experimental Workflow Visualization

Sources

An In-Depth Technical Guide to 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a versatile organoboron compound, frequently employed as a stable precursor to phenylboronic acid in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid facilitates purification, storage, and handling, making it a valuable reagent in complex molecule synthesis. This guide provides a comprehensive overview of the chemical properties, stability profile, safe handling procedures, quality control, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Role of Dioxaborinanes in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a primary example of their utility.[2][3] However, the inherent instability of many boronic acids, particularly their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation, can present significant challenges in synthesis and purification.

To circumvent these issues, boronic esters derived from diols have emerged as popular and more robust alternatives. Among these, this compound, formed from phenylboronic acid and 2-methyl-2,4-pentanediol, offers a favorable balance of stability and reactivity. The steric hindrance provided by the trimethyl-substituted cyclic backbone enhances its hydrolytic stability compared to simpler boronic esters.[4] This guide will delve into the critical aspects of working with this important reagent.

Physicochemical Properties and Stability Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇BO₂ | [5] |

| Molecular Weight | 204.07 g/mol | [5] |

| Appearance | White to off-white solid | General Knowledge |

| Boiling Point | 106 °C @ 2 mmHg (for 2-phenyl-1,3,2-dioxaborinane) | [6] |

Hydrolytic Stability

The primary decomposition pathway for this compound is hydrolysis, which cleaves the B-O bonds to regenerate phenylboronic acid and 2-methyl-2,4-pentanediol. The rate of hydrolysis is influenced by several factors:

-

pH: Hydrolysis is significantly accelerated under both acidic and basic conditions. Neutral pH generally affords greater stability.

-

Solvent: Protic solvents, especially those containing water, will facilitate hydrolysis. Aprotic solvents are preferred for storage and reactions where the integrity of the boronic ester is crucial.

-

Temperature: Higher temperatures increase the rate of hydrolysis.

The steric bulk of the 2-methyl-2,4-pentanediol moiety provides a degree of protection to the boron center, rendering this dioxaborinane more resistant to hydrolysis than simpler esters like those derived from ethylene glycol or propane-1,3-diol.

Thermal Stability

Oxidative Stability

Organoboranes can be susceptible to oxidation. It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially when heating or for prolonged storage, to prevent oxidative degradation of the carbon-boron bond.

Safe Handling and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin Protection: A lab coat should be worn to protect against accidental skin contact.

-

Respiratory Protection: If handling fine powders or generating dust, use a respirator with an appropriate particulate filter.

Storage

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to minimize contact with moisture and air.

-

Temperature: For long-term stability, store in a cool, dry place. Refrigeration (2-8 °C) is recommended.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation of phenylboronic acid with 2-methyl-2,4-pentanediol.

General Synthesis Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

dot

Caption: General workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid (1.0 eq.), 2-methyl-2,4-pentanediol (1.0-1.2 eq.), and a suitable solvent such as toluene.

-

Heat the mixture to reflux. Water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified as described in section 4.2.

Purification

Purification of boronic esters can sometimes be challenging due to their sensitivity to silica gel.

-

Recrystallization: This is the preferred method of purification if the product is a solid. A suitable solvent system (e.g., hexanes/ethyl acetate) should be determined empirically.[7]

-

Column Chromatography: Standard silica gel can lead to hydrolysis or strong adsorption of the boronic ester. To mitigate this, several strategies can be employed:

-

Neutral Alumina: For less polar esters, neutral alumina can be a viable alternative to silica gel.

-

Treated Silica Gel: Impregnating silica gel with boric acid or triethylamine can passivate the acidic silanol groups, reducing product degradation and improving recovery.

-

Rapid Chromatography: Minimizing the contact time of the compound with the stationary phase by performing a quick filtration through a plug of silica or Celite can be effective for removing baseline impurities.[7]

-

Quality Control and Characterization

Confirming the identity and purity of this compound is crucial before its use in subsequent reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the phenyl protons and the methyl and methylene protons of the dioxaborinane ring. The absence of significant signals corresponding to free 2-methyl-2-4-pentanediol or boroxine indicates high purity. ¹¹B NMR can also be used to confirm the presence of the tetracoordinate boron species.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Melting Point (MP): A sharp melting point range is indicative of high purity for solid samples.

Table 2: Representative ¹H NMR Chemical Shifts for a Dioxaborinane Ring

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH (ring) | ~4.0-4.5 | m |

| CH₂ (ring) | ~1.5-2.0 | m |

| CH₃ (ring) | ~1.0-1.4 | s |

Note: These are approximate values and can vary depending on the solvent and the specific substitution pattern.[8]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable ligand if required.

-

Add a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a solvent system (e.g., toluene/water, dioxane/water, THF/water).

-

Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The use of the dioxaborinane ester often leads to cleaner reactions and easier purification compared to using the corresponding boronic acid directly.[2]

Conclusion

This compound is a valuable and robust reagent for organic synthesis. Its enhanced stability relative to phenylboronic acid simplifies handling, storage, and purification, while its reactivity in key transformations like the Suzuki-Miyaura coupling remains high. By understanding its stability profile, adhering to safe handling protocols, and employing appropriate purification and reaction conditions, researchers can effectively leverage this compound to construct complex molecular architectures with greater efficiency and reliability.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

-

Hoffman Fine Chemicals. (n.d.). CAS 1092060-77-9 | 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. Retrieved from [Link]

- Gomez, S. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 624-633.

- Murata, M., Oda, T., Watanabe, S., & Masuda, Y. (2007). 4,4,6-Trimethyl-1,3,2-dioxaborinane: A Practical Reagent for Palladium-Catalyzed Borylation of Aryl Halides. Synthesis, 2007(01), 72-76.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

ResearchGate. (2021). Suzuki Miyaura coupling. Retrieved from [Link]

- Lazar, S., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 497-503.

- El Ghayati, M., et al. (2021). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

- van der Lee, A., et al. (2022). Directed Synthesis and Chemistry of Unsymmetric Dicationic Diboranes and Their Use in Frustrated Lewis Pair-like Chemistry. Chemistry – A European Journal, 28(15), e202104331.

- Yager, K. M., & Wootan, W. L. (1978). The reaction of benzoin with boron trifluoride etherate. The Journal of Organic Chemistry, 43(6), 1177-1178.

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-PHENYL-1,3,2-DIOXABORINANE. Retrieved from [Link]

- Jansone, D., & Lūsis, V. (2005). Synthesis of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1537-1538.

- Miyaura, N. (2002). Organoborane Coupling Reactions (Suzuki Coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. orgsyn.org [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane NMR spectral data

An In-depth Technical Guide to the NMR Spectral Data of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key boronic ester intermediate in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data listing to offer an in-depth interpretation grounded in structural and stereochemical principles. We will explore the causality behind the observed ¹H, ¹³C, and ¹¹B NMR spectral features, explaining how the molecule's unique structural attributes, such as its chiral center and diastereotopic protons, give rise to a characteristic spectroscopic fingerprint. This guide includes a validated experimental protocol for its synthesis, detailed spectral assignments summarized in tabular form, and explanatory diagrams to provide a comprehensive resource for researchers utilizing this compound.

Molecular Structure: The Foundation of Spectral Complexity

To interpret the NMR spectra of this compound, one must first appreciate its structural nuances. The molecule is formed from the condensation of phenylboronic acid and 4-methyl-2,4-pentanediol. The resulting six-membered dioxaborinane ring is non-planar and typically adopts a chair-like conformation.

Several key features dictate the complexity of its NMR spectra:

-

Chiral Center: The carbon at the 6-position (C6) is a stereocenter, rendering the entire molecule chiral.

-

Gem-Dimethyl Groups: The two methyl groups at the 4-position (C4) are in chemically inequivalent environments (pseudo-axial and pseudo-equatorial) in the preferred ring conformation.

-

Diastereotopic Protons: The presence of the chiral center at C6 makes the two methylene protons at the 5-position (C5) diastereotopic. This means they are chemically and magnetically non-equivalent and will have different chemical shifts and coupling constants.[1][2]

Sources

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane CAS number

An In-depth Technical Guide to 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

Introduction

In the landscape of modern synthetic organic chemistry, the pursuit of robust, stable, and versatile reagents is paramount for the efficient construction of complex molecular architectures. Among the vast arsenal of tools available to researchers, boronic acid derivatives stand out for their pivotal role in carbon-carbon bond formation. This guide provides a comprehensive technical overview of This compound , a cyclic boronic ester that has emerged as a superior alternative to traditional boronic acids in many applications.

Identified by the CAS Number 15961-35-0 , this compound is a crystalline solid valued for its enhanced stability and ease of handling.[1][2] It belongs to the family of MIDA (N-methyliminodiacetic acid) esters' more sterically demanding cousins, the dioxaborinanes, which are designed to protect the reactive boronic acid moiety. This guide, intended for researchers, chemists, and drug development professionals, delves into the synthesis, mechanistic underpinnings, and practical applications of this reagent, with a focus on field-proven insights and self-validating protocols to ensure experimental success.

Physicochemical Properties and Structural Rationale

The utility of this compound stems directly from its unique molecular architecture. The six-membered dioxaborinane ring, formed from 2-methyl-2,4-pentanediol, provides significant steric shielding to the boron center. This structural feature is critical; it physically obstructs pathways for premature decomposition and protodeboronation, common challenges encountered with simpler boronic acids, especially under strenuous reaction conditions or during prolonged storage.

| Property | Value | Source |

| CAS Number | 15961-35-0 | [1][2] |

| Molecular Formula | C₁₂H₁₇BO₂ | [2] |

| Molecular Weight | 204.07 g/mol | [2] |

| Appearance | White to off-white crystalline solid | N/A |

| Boiling Point | Data not consistently available; decomposition may occur | N/A |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene) | [3] |

| Storage | 2-8°C, under inert atmosphere | [4][] |

The gem-dimethyl group at the 4-position of the ring effectively prevents the formation of anhydrides (boroxines), which are often less reactive and can complicate reaction stoichiometry. This inherent stability translates to greater reproducibility and reliability in synthetic protocols.

Synthesis: A Self-Validating Protocol

The most direct and common synthesis of this compound involves the condensation reaction between phenylboronic acid and 2-methyl-2,4-pentanediol (also known as hexylene glycol). The causality behind this choice of diol is the resulting ester's exceptional stability, as previously discussed.

Laboratory-Scale Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Flask: The flask is charged with phenylboronic acid (1.0 equivalent), 2-methyl-2,4-pentanediol (1.1 equivalents), and a suitable anhydrous solvent capable of forming an azeotrope with water (e.g., toluene).

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by observing the cessation of water collection.

-

Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) or by vacuum distillation to yield the pure dioxaborinane as a crystalline solid.

This protocol is inherently self-validating because the removal of the water byproduct provides a direct visual confirmation of the reaction's progression and endpoint.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a superior coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern chemistry, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide or sulfonate.

The enhanced stability of the dioxaborinane allows for slower, more controlled release of the boronic acid in situ, which can suppress side reactions like protodeboronation and homocoupling, leading to higher yields and purer products, particularly with challenging substrates.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This section outlines a general, robust protocol for a typical Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of reagents is explained to provide a deeper understanding of the system.

General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel purged with an inert gas, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (2.0-3.0 eq., e.g., K₂CO₃ or Cs₂CO₃).

-

Causality: An excess of the boronic ester is used to drive the reaction to completion. The choice of base is critical; stronger bases like cesium carbonate are often required for less reactive chlorides, as they facilitate the crucial transmetalation step by forming a more nucleophilic boronate complex.

-

-

Catalyst Addition: Add the palladium precatalyst (0.5-5 mol%, e.g., Pd(PPh₃)₄ or a more advanced catalyst system like XPhos G3).[7]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O) is common.

-

Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the hydrolysis of the boronic ester to the active boronic acid, which is necessary for transmetalation.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the inorganic salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Handling and Storage for Long-Term Integrity

The trustworthiness of any chemical protocol relies on the integrity of the starting materials. While this compound is significantly more stable than its parent boronic acid, proper handling is still crucial for ensuring batch-to-batch consistency.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Nitrogen or Argon) and refrigerated (2-8°C).[]

-

Handling: As with all chemical reagents, it should be handled only by trained personnel in a well-ventilated fume hood.[8] Avoid inhalation of dust and contact with skin and eyes. Due to its stability, it can be weighed in the air for brief periods, but prolonged exposure to atmospheric moisture should be avoided to prevent slow hydrolysis.

Conclusion

This compound represents a significant advancement in the field of organoboron chemistry. Its structurally-enforced stability provides a solution to many of the challenges associated with the use of free boronic acids, offering chemists a reliable, easy-to-handle, and highly effective reagent. By understanding the causal link between its structure and function, researchers can leverage this powerful tool to construct complex molecules with greater efficiency and reproducibility, accelerating discovery in pharmaceuticals, materials science, and beyond.

References

-

Title: 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | C13H19BO2 | CID - PubChem Source: PubChem URL: [Link]

-

Title: CAS 1092060-77-9 | 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane Source: Hoffman Fine Chemicals URL: [Link]

-

Title: 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) | C12H24B2O5 | CID 61764 - PubChem Source: PubChem URL: [Link]

-

Title: 4-Methyl-2-phenyl-1,3,2-dioxaborolane | C9H11BO2 | CID 590288 - PubChem Source: PubChem URL: [Link]

-

Title: 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses Source: Organic Syntheses URL: [Link]

-

Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. II. Derivatives - ACS Publications Source: ACS Publications URL: [Link]

Sources

- 1. 15961-35-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4,4,6-Trimethyl-1,3,2-dioxaborinane (23894-82-8) for sale [vulcanchem.com]

- 4. 78-60-4|4,4,6-Trimethyl-1,3,2-dioxaborinan-2-ol|BLD Pharm [bldpharm.com]

- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

Physical properties of phenylboronic acid hexylene glycol ester

An In-depth Technical Guide to the Physical Properties of Phenylboronic Acid Hexylene Glycol Ester

Foreword: The strategic use of protecting groups is a cornerstone of modern organic synthesis and materials science. For boronic acids, which are susceptible to dehydration to form cyclic boroxine anhydrides, esterification with diols is a critical stabilization strategy. Phenylboronic acid hexylene glycol ester (systematically known as 2-phenyl-4,4,6-trimethyl-1,3,2-dioxaborinane) emerges as a particularly valuable derivative. The hexylene glycol moiety not only confers stability but also enhances solubility in organic solvents and modulates the reactivity of the boronic acid, making it a superior reagent in many contexts compared to its pinacol ester counterpart.[1] This guide provides a comprehensive technical overview of the core physical properties of this compound, grounded in experimental methodology and practical insights for its application in research, discovery, and development.

The Imperative of Diol Protection: Stability and Handling

Phenylboronic acid (PBA) is a versatile building block, but its utility is often hampered by its propensity for self-condensation. This process, driven by the loss of water, results in the formation of a trimeric boroxine ring.

Caption: Dehydration of phenylboronic acid to its boroxine.

This equilibrium complicates accurate weighing, stoichiometry control, and storage. Esterification with hexylene glycol effectively circumvents this issue, yielding a stable, crystalline solid that is easy to handle, store, and purify by standard laboratory techniques like chromatography.[1]

Core Physicochemical Data

The physical properties of a compound dictate its behavior in a given system, influencing everything from reaction solvent choice to purification strategy. While specific data for the hexylene glycol ester is consolidated in specialized literature, we can benchmark its properties against similar, well-characterized neopentylglycol and propanediol esters.

Thermal Properties: Melting and Boiling Points

The melting point is a critical parameter for purity assessment, while the boiling point under reduced pressure is essential for purification and assessing volatility.

Table 1: Thermal Properties of Phenylboronic Acid Diol Esters

| Property | Diol | Value | Pressure | Source |

| Melting Point | Neopentylglycol | 62-66 °C | N/A | [2] |

| Boiling Point | 1,3-Propanediol | 106 °C | 2 mmHg | [3] |

Expert Insight: The hexylene glycol ester, with its additional methyl groups compared to the neopentylglycol ester, is expected to have a similar melting point range. These values confirm the solid nature of these compounds at room temperature, facilitating their handling.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the phenylboronic acid hexylene glycol ester sample is anhydrous and finely powdered. A small amount is loaded into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Ramp: A rapid heating rate (10-15 °C/min) is used to approach the expected melting range. Within 10 °C of the expected melt, the rate is reduced to a slow 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting point range.

Causality Behind Experimental Choices: The reduction in heating rate is paramount for thermal equilibrium between the heating block, the thermometer, and the sample. A fast ramp through the melting phase would result in a measured temperature that overshoots the true melting point, leading to an inaccurate and artificially broad range.

Solubility Profile

The solubility of boronic esters is a key determinant of their utility in synthetic protocols. The incorporation of the hexylene glycol backbone significantly enhances lipophilicity compared to the parent boronic acid.

Table 2: Qualitative Solubility of Phenylboronic Acid Hexylene Glycol Ester

| Solvent Class | Representative Solvents | Solubility | Reference |

| Ethers | Diethyl ether, THF | Soluble | [1] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | [4][5][6] |

| Apolar | Hexanes, Toluene | Soluble | [1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | [4][5][6] |

| Water | Insoluble | [1] |

Trustworthiness of the Protocol: The solubility of boronic esters like the hexylene glycol derivative is generally much higher in organic solvents than the parent phenylboronic acid.[4][5][6] This enhanced solubility is a key advantage, allowing for a broader range of reaction conditions and simplifying product isolation, as the ester can be easily extracted into an organic phase from an aqueous workup.

Spectroscopic and Structural Characterization

Spectroscopic methods provide an unambiguous fingerprint of molecular structure, confirming the successful formation of the ester and its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are the primary tools for characterizing boronic esters. The ¹H NMR spectrum provides a detailed map of the proton environment, while ¹¹B NMR confirms the trigonal planar geometry of the boron atom.

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic Protons (Phenyl Group): Multiplets between δ 7.3-7.9 ppm. The ortho-protons are typically shifted downfield.

-

Hexylene Glycol Protons: A set of characteristic signals for the non-equivalent methyl and methylene protons of the 4,4,6-trimethyl-1,3,2-dioxaborinane ring, typically found in the upfield region (δ 1.0-4.5 ppm).

Expected ¹¹B NMR Spectral Data (in CDCl₃):

-

A single, relatively sharp signal is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal boronic ester.[7][8] This confirms the successful esterification and the absence of significant amounts of the tetracoordinate boronate species in a non-coordinating solvent.

Experimental Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying key functional groups. The formation of the boronic ester results in characteristic changes in the spectrum compared to the parent boronic acid.

Key IR Absorption Bands:

-

B-O Stretch: A strong and characteristic absorption band appears in the 1300-1400 cm⁻¹ region, which is indicative of the B-O single bond within the dioxaborinane ring.[9][10]

-

O-H Stretch: The broad O-H stretching band of the parent boronic acid (around 3200-3400 cm⁻¹) should be absent, confirming the complete consumption of the diol and boronic acid starting materials.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexylene glycol backbone appear just below 3000 cm⁻¹.

Self-Validating Protocol: The absence of a significant O-H band in the IR spectrum is a quick and reliable check for the successful formation and purity of the ester. Its presence would indicate incomplete reaction or the presence of water or unreacted diol, validating the need for further purification.

Conclusion

Phenylboronic acid hexylene glycol ester is a stable, soluble, and highly characterizable derivative of phenylboronic acid. Its physical properties make it an ideal reagent for applications requiring controlled stoichiometry and simplified handling, particularly in organic synthesis and the development of advanced materials. The experimental protocols and characteristic data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently employ and analyze this versatile compound in their work.

References

- Vertex AI Search. (n.d.). Certificate of Analysis - Boron Molecular.

- Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- PubChem. (n.d.). Phenylboronic Acid.

- Wikipedia. (n.d.). Phenylboronic acid.

- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

- PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

- The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

- Sigma-Aldrich. (n.d.). Phenylboronic acid neopentylglycol ester 97%.

- Books. (n.d.). CHAPTER 3: Preparations and Applications of Hexyleneglycol Organoboronic Esters.

- Sigma-Aldrich. (n.d.). Phenylboronic acid 1,3-propanediol ester 99%.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. フェニルボロン酸ネオペンチルグリコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 苯基硼酸1,3-丙二醇酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane

This guide provides a comprehensive overview of the synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane, a valuable heterocyclic compound, from the acid-catalyzed reaction of 2-methyl-2,4-pentanediol and benzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the key aspects of this chemical transformation.

Introduction: The Significance of the 1,3-Dioxane Scaffold

The 1,3-dioxane moiety is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. This structural motif is of considerable importance in organic chemistry. 1,3-Dioxanes are widely utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability in neutral to strongly basic conditions and their facile removal under acidic conditions.[1] Beyond their role in protection chemistry, the 1,3-dioxane framework is a key structural component in numerous natural products and biologically active molecules, exhibiting a range of pharmacological properties. The synthesis of specifically substituted 1,3-dioxanes, such as 4,4,6-trimethyl-2-phenyl-1,3-dioxane, is therefore of significant interest for various applications, including in the fragrance industry and as intermediates in the synthesis of more complex molecular architectures.

The synthesis described herein is a classic example of acetalization, a robust and widely employed reaction in organic synthesis. This guide will delve into the mechanistic underpinnings of this transformation and provide a practical, step-by-step protocol for its successful execution in a laboratory setting.

The Reaction Mechanism: An Acid-Catalyzed Acetalization

The formation of 4,4,6-trimethyl-2-phenyl-1,3-dioxane from 2-methyl-2,4-pentanediol and benzaldehyde is an equilibrium process that is catalyzed by an acid, typically a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization and dehydration to yield the final 1,3-dioxane product. To drive the equilibrium towards the product, the water generated during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus.

The detailed mechanism is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2-methyl-2,4-pentanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a protonated hemiacetal.

-

Deprotonation to Form the Hemiacetal: A base (such as the conjugate base of the acid catalyst or another molecule of the diol) removes a proton from the attacking hydroxyl group, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Intramolecular Cyclization and Water Elimination: The second hydroxyl group of the diol chain attacks the carbon bearing the protonated hydroxyl group in an intramolecular fashion. This results in the formation of a protonated cyclic acetal and the elimination of a molecule of water.

-

Deprotonation to Yield the Final Product: A base removes the proton from the remaining oxonium ion to regenerate the acid catalyst and afford the stable 4,4,6-trimethyl-2-phenyl-1,3-dioxane.

Caption: Acid-catalyzed mechanism for the formation of 4,4,6-trimethyl-2-phenyl-1,3-dioxane.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-2,4-pentanediol | 118.17 | 14.2 g (15.4 mL) | 0.12 |

| Benzaldehyde | 106.12 | 10.6 g (10.2 mL) | 0.10 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.19 g | 0.001 |

| Toluene | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Equipment

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or flash column chromatography

Reaction Setup and Procedure

Caption: General workflow for the synthesis and purification of 4,4,6-trimethyl-2-phenyl-1,3-dioxane.

-

Assembly of Apparatus: Assemble a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add a magnetic stir bar, 2-methyl-2,4-pentanediol (14.2 g, 0.12 mol), benzaldehyde (10.6 g, 0.10 mol), p-toluenesulfonic acid monohydrate (0.19 g, 0.001 mol), and 150 mL of toluene.

-

Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (approximately 1.8 mL) has been collected, and no more water separates in the trap. This typically takes 2-4 hours.

-

Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the layers and wash the organic layer with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a colorless to pale yellow oil, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Results and Discussion

The successful synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane will yield a product that can be characterized by various spectroscopic techniques. The presence of two stereocenters (at C2 and C6) and a prochiral center (at C4) can lead to the formation of diastereomers. The relative stereochemistry of the substituents on the 1,3-dioxane ring will influence the spectroscopic properties of the product.

Expected Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methyl groups, the methylene protons of the dioxane ring, the methine proton at C6, the benzylic proton at C2, and the aromatic protons. A patent for a similar compound reports the following key signals for the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers, which can be used as a reference:

-

Signals for the three methyl groups between δ 1.2-1.4 ppm.

-

Methylene protons on the dioxane ring (C5) appearing as complex multiplets between δ 1.6-2.4 ppm.

-

A methine proton at C6 appearing as a multiplet around δ 3.65 ppm.

-

The benzylic proton at C2 appearing as a quartet around δ 4.70 ppm.

-

Aromatic protons appearing as a multiplet between δ 7.19-7.37 ppm.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum should display signals corresponding to the methyl carbons, the methylene carbon of the dioxane ring, the methine carbons, the quaternary carbon at C4, and the aromatic carbons.

-

IR (neat): The infrared spectrum is expected to show characteristic C-H stretching frequencies for the aliphatic and aromatic protons, and strong C-O stretching bands characteristic of the acetal functionality. Aromatic C=C stretching bands will also be present.

The yield of the reaction is typically good to excellent, often exceeding 80%, provided that the removal of water is efficient. The purification method will depend on the desired purity of the final product. For high purity, fractional distillation or column chromatography is recommended.

Safety Considerations

-

Toluene: is a flammable liquid and can be harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

p-Toluenesulfonic acid: is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

-

Benzaldehyde: can be an irritant. Avoid inhalation and skin contact.

-

Heating: The reaction is heated to reflux, so appropriate precautions should be taken to avoid burns.

Conclusion

The synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane via the acid-catalyzed acetalization of 2-methyl-2,4-pentanediol with benzaldehyde is a robust and efficient method for obtaining this valuable heterocyclic compound. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, to enable researchers to successfully synthesize and characterize this and similar 1,3-dioxane derivatives for a variety of applications in organic chemistry.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

- Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; John Wiley & Sons, Inc.: New York, 1994.

-

Vogler, B.; et al. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals2021 , 14(1), 64. [Link]

- Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Reek, J. N. H. Phosphine, Phosphinite, and Phosphonite Ligands. In Comprehensive Coordination Chemistry II; Elsevier, 2003; pp 29–69.

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; John Wiley & Sons, Inc.: New York, 1967; Vol. 1.

- Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann: Oxford, 2013.

- Koerner, T.; et al. Process for producing 2,4,6-trimethyl-4-phenyl-1,3-dioxane. U.S. Patent 6,114,301, issued September 5, 2000.

Sources

Spectroscopic Characterization of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: An In-depth Technical Guide

Introduction: The Significance of Boronate Esters in Modern Chemistry

Boronic acids and their corresponding esters are pivotal intermediates in contemporary organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The formation of boronate esters, such as 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane, from phenylboronic acid and a suitable diol, in this case, 2-methyl-2,4-pentanediol, is a critical step that enhances the stability, solubility, and handling of the boronic acid moiety. This transformation is fundamental in drug discovery and materials science, where precise structural control and characterization are paramount.

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the expected spectral data but also the rationale behind the experimental design and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of phenylboronic acid with 2-methyl-2,4-pentanediol. This reaction is often carried out with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid (1.0 eq) and 2-methyl-2,4-pentanediol (1.1 eq) in a suitable solvent such as toluene.

-

Dehydration: Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.75 | m | 2H | Aromatic (ortho-protons) |

| 7.45 - 7.35 | m | 3H | Aromatic (meta- and para-protons) |

| 4.30 - 4.20 | m | 1H | -OCH- |

| 1.80 - 1.70 | m | 2H | -CH₂- |

| 1.40 | s | 6H | C(CH₃)₂ |

| 1.30 | d | 3H | CH(CH₃) |

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single, well-defined solvent peak.

-

Aromatic Region: The downfield chemical shifts of the phenyl protons are due to the deshielding effect of the aromatic ring current. The ortho-protons are typically shifted further downfield due to their proximity to the electron-withdrawing boronate ester group.

-

Dioxaborinane Ring: The protons on the six-membered ring exhibit characteristic multiplets. The methine proton (-OCH-) is expected to be the most downfield of the aliphatic protons due to the direct attachment to an oxygen atom. The diastereotopic methylene protons will likely appear as a complex multiplet.

-

Methyl Groups: The two methyl groups at the 4-position are chemically equivalent and will appear as a singlet, integrating to six protons. The methyl group at the 6-position will be a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Aromatic (ipso-C attached to B) |

| 131.5 | Aromatic (ortho-C) |

| 128.0 | Aromatic (meta-C) |

| 127.5 | Aromatic (para-C) |

| 72.0 | -OCH- |

| 68.0 | -C(CH₃)₂ |

| 48.0 | -CH₂- |

| 29.0 | -C(CH₃)₂ |

| 22.0 | -CH(CH₃) |

-

Quaternary Carbons: The ipso-carbon of the phenyl ring attached to the boron atom is often broad and of lower intensity due to quadrupolar relaxation effects from the boron nucleus. Its chemical shift is also highly dependent on the electronic environment of the boron atom.

-

Aliphatic Carbons: The chemical shifts of the carbons in the dioxaborinane ring are consistent with a saturated heterocyclic system containing oxygen atoms.

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a crucial technique for characterizing organoboron compounds as it directly probes the boron nucleus.

| Chemical Shift (δ) ppm | Linewidth (Hz) | Assignment |

| ~23 | Broad | Trigonal planar boronate ester |

-

Reference Standard: Boron trifluoride diethyl etherate (BF₃·OEt₂) is the standard reference (δ = 0 ppm) for ¹¹B NMR.

-

Interpretation: The chemical shift of the boron atom is highly sensitive to its coordination number and the electronic nature of its substituents. For a tricoordinate, sp²-hybridized boron in a boronate ester, a chemical shift in the range of 20-30 ppm is expected. The signal is typically broad due to quadrupolar relaxation. The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass tubes.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960 | Strong | Aliphatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1360 | Strong | B-O stretch |

| ~1130 | Strong | C-O stretch |

| ~700 | Strong | B-C stretch |

The strong absorption band around 1360 cm⁻¹ is characteristic of the B-O stretching vibration in boronate esters. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule. The C-O stretching bands are also prominent features.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Possible Assignment |

| 218 | 80 | [M]⁺ (Molecular Ion) |

| 141 | 100 | [M - C₆H₅]⁺ |

| 117 | 40 | [C₆H₅BO₂H]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

-

Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z = 218, corresponding to the molecular weight of the compound.

-

Fragmentation Pathways: The most common fragmentation pathways for boronate esters involve cleavage of the B-C and B-O bonds. The loss of the phenyl group ([M - C₆H₅]⁺) is a likely fragmentation, leading to a stable dioxaborinane cation. The formation of the phenyl cation ([C₆H₅]⁺) is also expected.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

The thorough spectroscopic characterization of this compound is essential for ensuring its purity, identity, and suitability for downstream applications in research and development. By employing a multi-technique approach encompassing ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has outlined the expected spectral features and provided insights into the underlying principles, empowering researchers to confidently synthesize and characterize this important class of organoboron compounds.

References

-

University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane, a versatile boronic ester reagent. We will explore its fundamental chemical properties, synthesis, and critical role as a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary pharmaceutical research and development.

Core Concepts: Structure and Nomenclature

This compound belongs to the class of cyclic boronic esters. The formal IUPAC name for this compound is indeed This compound .[1][2] The structure features a six-membered dioxaborinane ring, which is formed by the condensation of phenylboronic acid with 4-methyl-2,4-pentanediol (commonly known as hexylene glycol). This specific diol imparts notable stability and handling characteristics to the boronic acid moiety.

The rationale for using such esters in place of their corresponding boronic acids is rooted in their enhanced stability. Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) or protodeboronation under certain conditions. The dioxaborinane protecting group mitigates these degradation pathways, ensuring greater shelf-life, easier handling, and more reproducible stoichiometric delivery in reactions.

Physicochemical Properties

A summary of the key properties of this reagent is presented below.

| Property | Value | Source |

| CAS Number | 15961-35-0 | [2] |

| Molecular Formula | C₁₂H₁₇BO₂ | [2] |

| Molecular Weight | 204.07 g/mol | [2] |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

Synthesis Protocol: From Boronic Acid to Stable Ester

The most common and straightforward synthesis of this compound involves the direct esterification of phenylboronic acid with 4-methyl-2,4-pentanediol. The reaction proceeds via a condensation mechanism where water is removed to drive the equilibrium towards the product.

Visualizing the Synthesis

Caption: General synthesis pathway for the target dioxaborinane.

Step-by-Step Laboratory Synthesis

This protocol is a representative procedure for laboratory-scale synthesis.

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer. Ensure all glassware is flame-dried to remove residual moisture.

-

Reagent Charging: To the flask, add phenylboronic acid (1.0 eq), 4-methyl-2,4-pentanediol (1.1 eq), and a suitable solvent for azeotropic water removal (e.g., toluene or hexane) to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed and removed as an azeotrope with the solvent. Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity.

-

Purification (if necessary): If impurities are present, the product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel. The choice to use this ester is often to avoid chromatography, so a high-purity crude product is the goal.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Development: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug development is as a robust coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide or triflate, a transformation essential for assembling the complex molecular scaffolds of modern pharmaceuticals.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for coupling this compound with a generic aryl bromide.

Table of Reagents

| Reagent | M.W. | Eq. | Amount | Moles |

|---|---|---|---|---|

| Aryl Bromide (Ar-Br) | - | 1.0 | - | 1.0 mmol |

| This compound | 204.07 | 1.2 | 245 mg | 1.2 mmol |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 16.3 mg | 0.02 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | 2.5 mmol |

| 1,4-Dioxane | - | - | 4 mL | - |

| Water | 18.02 | - | 1 mL | - |

Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Detailed Procedure:

-

Vessel Preparation: To a microwave vial or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (245 mg, 1.2 mmol, 1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol, 2 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 eq).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

-

Inerting: Seal the vial with a crimp cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

-

Heating: Place the vial in a preheated reaction block or oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via LC-MS or TLC to confirm the consumption of the aryl bromide starting material.

-

Quenching and Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing: Combine the organic layers and wash with water (15 mL) followed by saturated aqueous sodium chloride (brine, 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, organoboron compounds should be handled with care. Avoid inhalation of dust and direct contact with skin and eyes.

This guide provides a comprehensive framework for understanding and utilizing this compound. Its enhanced stability and reliable performance in palladium-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists and drug development professionals aiming to construct complex molecular architectures with efficiency and precision.

References

- PubChem. (n.d.). 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information.

-

PubChem. (n.d.). 4-Methyl-2-phenyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. Retrieved from [Link]

- Wulff, G., & Grotstollen, M. (1982). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry, 47(1), 133-137.

- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

-

PubChem. (n.d.). 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). National Center for Biotechnology Information. Retrieved from [Link]

- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

-

ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). A versatile protocol for Stille-Migita cross coupling reactions. Retrieved from [Link]

- Wang, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(21), 13867-13874.

-

PubChem. (n.d.). 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

- Besson, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(6), 721-730.

- Wulff, G., & Grotstollen, M. (1982). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. II. Derivatives. The Journal of Organic Chemistry, 47(1), 138-143.

-

Chemsrc. (n.d.). 4-methyl-2-phenyl-1,3,2-dioxaborinane. Retrieved from [Link]

-

XHYCHEM. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). 2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][6][7][8]diazaborinin-4(1H)-one. Retrieved from [Link]

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 165, 113165.

-

MDPI. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Retrieved from [Link]

Sources

- 1. 15961-35-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]